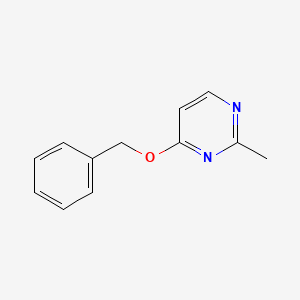
4-(Benzyloxy)-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-2-methylpyrimidine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The structure of 4-benzyloxy-2-methylpyrimidine includes a benzyloxy group attached to the fourth position and a methyl group attached to the second position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyloxy-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the benzyloxy group .
Another method involves the use of benzyl chloride and 2-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction can be carried out in an organic solvent like dichloromethane or toluene, and the product is obtained after purification by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 4-benzyloxy-2-methylpyrimidine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: 2-Methylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzyloxy-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-benzyloxy-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
The molecular targets and pathways involved can vary depending on the specific derivative of 4-benzyloxy-2-methylpyrimidine and its intended use. Detailed studies are required to elucidate the exact mechanism of action for each application .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-4-methylpyrimidine: Similar structure with the benzyloxy and methyl groups swapped positions.
4-(Benzyloxy)-2,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.
4-(Benzyloxy)-2-chloropyrimidine: Contains a chlorine atom at the second position instead of a methyl group.
Uniqueness
4-Benzyloxy-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methyl groups on the pyrimidine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-methyl-4-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-10-13-8-7-12(14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Clave InChI |
JVNGSPHMYTZCRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


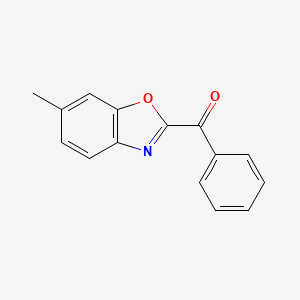
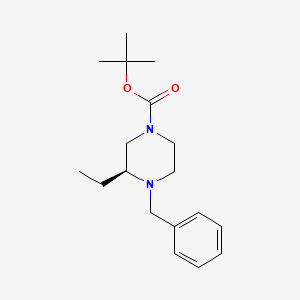

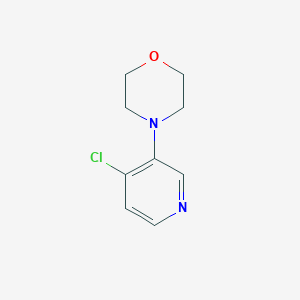
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
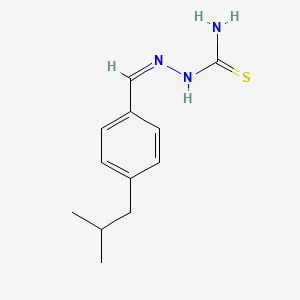
![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113538.png)

![N-(3-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113546.png)
![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)

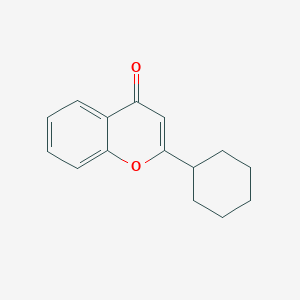
![2-(2-{3-[(4-Methylpiperazin-1-yl)methyl]phenyl}-1,3-thiazol-4-yl)aceticacid](/img/structure/B14113567.png)
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
